Cas no 153043-82-4 (Benzo[def]cyclopenta[qr]chrysene)

Benzo[def]cyclopenta[qr]chrysene structure
153043-82-4 structure
Product Name:Benzo[def]cyclopenta[qr]chrysene
CAS No:153043-82-4
MF:C22H12
MW:276.33068561554
CID:191416
PubChem ID:160350
Update Time:2025-04-19

Benzo[def]cyclopenta[qr]chrysene Chemical and Physical Properties

Names and Identifiers

    • Benzo[def]cyclopenta[qr]chrysene
    • Dibenzo(j,mno)acephenanthrylene
    • Benzo(def)cyclopenta(qr)chrysene
    • CP(1,12)B(a)P
    • indeno[5,6,7,1-pqra]tetraphene
    • hexacyclo[16.3.1.02,7.09,21.012,20.015,19]docosa-1(21),2,4,6,8,10,12(20),13,15(19),16,18(22)-undecaene
    • DTXSID80165207
    • 153043-82-4
    • Inchi: 1S/C22H12/c1-2-4-18-15(3-1)11-16-9-8-14-6-5-13-7-10-17-12-19(18)21(16)22(14)20(13)17/h1-12H
    • InChI Key: VBFJBGBONHVYNN-UHFFFAOYSA-N
    • SMILES: C12C3=CC=C4C=CC(C=C5C6C=CC=CC=6C=C(C=C3)C=15)=C24

Computed Properties

  • Exact Mass: 276.09396
  • Monoisotopic Mass: 276.093900383g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd